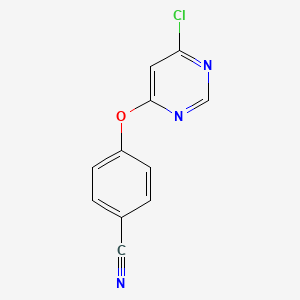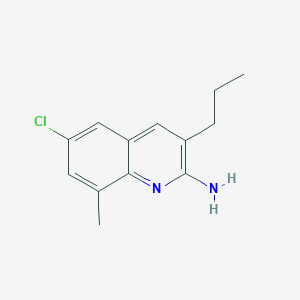
6-Chloro-8-methyl-3-propylquinolin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-8-methyl-3-propylquinolin-2-amine is a heterocyclic aromatic amine with a quinoline backbone. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique substituents, offers potential for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8-methyl-3-propylquinolin-2-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with aldehydes or ketones under acidic or basic conditions. Catalysts such as stannic chloride or indium(III) chloride can be used to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods often employ green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are gaining popularity . These methods not only enhance the efficiency of the synthesis but also reduce the production of hazardous waste.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-8-methyl-3-propylquinolin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Halogen substitution reactions can introduce other functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reactions typically use reagents like N-bromosuccinimide or N-chlorosuccinimide.
Major Products
The major products formed from these reactions include various substituted quinolines, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Wissenschaftliche Forschungsanwendungen
6-Chloro-8-methyl-3-propylquinolin-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential as enzyme inhibitors and receptor modulators.
Industry: This compound is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-Chloro-8-methyl-3-propylquinolin-2-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the quinoline ring .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Chloro-2-methyl-4-quinolinamine
- 2-Chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine
- 2-Styryl-4-aminoquinoline
Uniqueness
6-Chloro-8-methyl-3-propylquinolin-2-amine stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. Its propyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .
Eigenschaften
CAS-Nummer |
948293-52-5 |
|---|---|
Molekularformel |
C13H15ClN2 |
Molekulargewicht |
234.72 g/mol |
IUPAC-Name |
6-chloro-8-methyl-3-propylquinolin-2-amine |
InChI |
InChI=1S/C13H15ClN2/c1-3-4-9-6-10-7-11(14)5-8(2)12(10)16-13(9)15/h5-7H,3-4H2,1-2H3,(H2,15,16) |
InChI-Schlüssel |
MCMINGJSNVJJFD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(N=C2C(=CC(=CC2=C1)Cl)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Zinc, iodo[(3-methyl-3-oxetanyl)methyl]](/img/structure/B14134052.png)


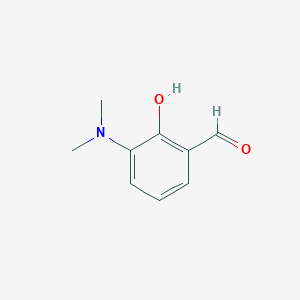
![N-[6-(dimethylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]-4-nitrobenzamide](/img/structure/B14134084.png)
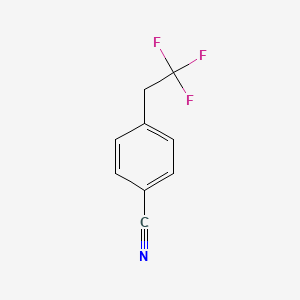
![2-(5-amino-2H-tetrazol-2-yl)-N'-[(E)-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B14134092.png)
![N''-{4-[2-(Aziridin-1-yl)-2-oxoethyl]phenyl}-N,N,N',N'-tetramethylphosphoric triamide](/img/structure/B14134095.png)
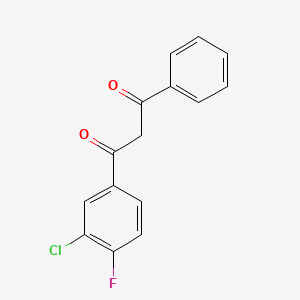
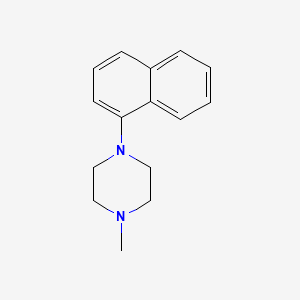

![2-[[5-[(4-Methoxyphenyl)methyl]-4-(1-methylethyl)-4H-1,2,4-triazol-3-yl]thio]-N-phenyl-N-2-propen-1-ylacetamide](/img/structure/B14134119.png)
